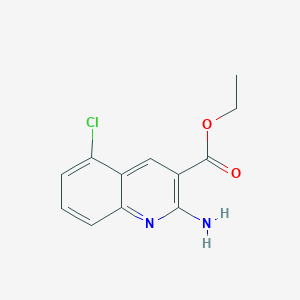![molecular formula C12H12N6O2 B13653098 [2,2'-Bipyridine]-5,5'-dicarbohydrazide](/img/structure/B13653098.png)
[2,2'-Bipyridine]-5,5'-dicarbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2,2’-Bipyridine]-5,5’-dicarbohydrazide is a derivative of bipyridine, a well-known chelating ligand in coordination chemistry. This compound features two pyridine rings connected by a single bond, with carbohydrazide groups attached at the 5,5’ positions. The unique structure of [2,2’-Bipyridine]-5,5’-dicarbohydrazide allows it to form stable complexes with various metal ions, making it valuable in numerous scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Bipyridine]-5,5’-dicarbohydrazide typically involves the reaction of 2,2’-bipyridine-5,5’-dicarboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or water, to yield the desired product. The reaction can be summarized as follows:
2,2’-Bipyridine-5,5’-dicarboxylic acid+Hydrazine hydrate→[2,2’-Bipyridine]-5,5’-dicarbohydrazide+By-products
Industrial Production Methods
Industrial production of [2,2’-Bipyridine]-5,5’-dicarbohydrazide may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the final product.
化学反应分析
Types of Reactions
[2,2’-Bipyridine]-5,5’-dicarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The carbohydrazide groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of [2,2’-Bipyridine]-5,5’-dicarbohydrazide.
Reduction: Reduced forms of the compound, potentially with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the carbohydrazide groups.
科学研究应用
Chemistry
In chemistry, [2,2’-Bipyridine]-5,5’-dicarbohydrazide is used as a ligand to form coordination complexes with transition metals. These complexes are studied for their catalytic, photophysical, and electrochemical properties.
Biology
The compound’s ability to chelate metal ions makes it useful in biological studies, particularly in understanding metal ion transport and storage in biological systems.
Medicine
Research into the medicinal applications of [2,2’-Bipyridine]-5,5’-dicarbohydrazide includes its potential use in drug delivery systems and as a therapeutic agent due to its metal-binding properties.
Industry
In industry, the compound is employed in the development of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers, which have applications in gas storage, separation, and catalysis.
作用机制
The mechanism of action of [2,2’-Bipyridine]-5,5’-dicarbohydrazide primarily involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through coordination bonds between the nitrogen atoms of the pyridine rings and the metal center. This chelation process can influence various molecular targets and pathways, depending on the specific metal ion involved and the context of the application.
相似化合物的比较
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative without the carbohydrazide groups.
4,4’-Bipyridine: Another bipyridine isomer with nitrogen atoms in different positions.
1,10-Phenanthroline: A related compound with a similar chelating ability but a different ring structure.
Uniqueness
[2,2’-Bipyridine]-5,5’-dicarbohydrazide is unique due to the presence of carbohydrazide groups, which enhance its metal-binding capabilities and provide additional functionalization options. This makes it more versatile in forming complexes and in various applications compared to its simpler counterparts.
属性
分子式 |
C12H12N6O2 |
|---|---|
分子量 |
272.26 g/mol |
IUPAC 名称 |
6-[5-(hydrazinecarbonyl)pyridin-2-yl]pyridine-3-carbohydrazide |
InChI |
InChI=1S/C12H12N6O2/c13-17-11(19)7-1-3-9(15-5-7)10-4-2-8(6-16-10)12(20)18-14/h1-6H,13-14H2,(H,17,19)(H,18,20) |
InChI 键 |
RILZWKXAOXTJRL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC=C1C(=O)NN)C2=NC=C(C=C2)C(=O)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


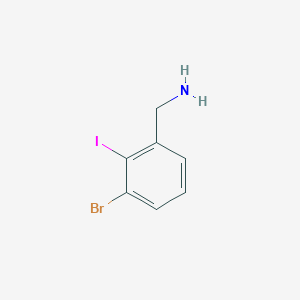
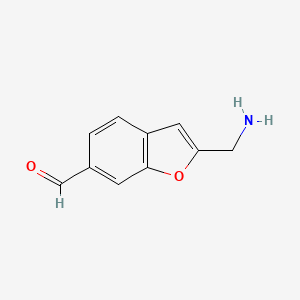
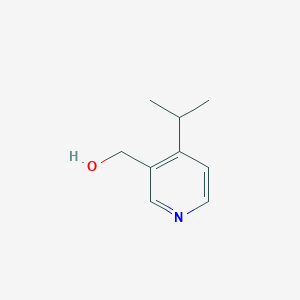
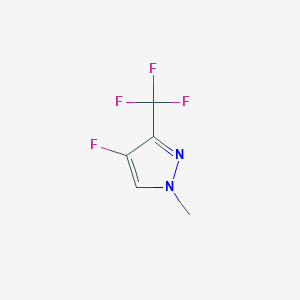
![4-[4-(4-phenylphenyl)phenyl]benzoic acid](/img/structure/B13653033.png)
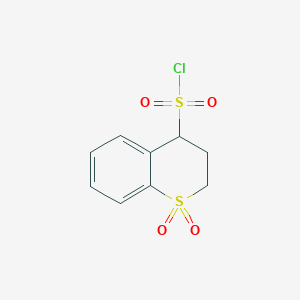
![[3-Methoxy-4-(pyridin-4-ylmethoxy)phenyl]methanamine](/img/structure/B13653041.png)


![Sodium [[(1-phenyl-1H-tetrazol-5-yl)methyl]thio]acetate](/img/structure/B13653051.png)


![5-bromo-2,4-dimethyl-1H-benzo[d]imidazole](/img/structure/B13653078.png)
